An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Foreword: The Strategic Importance of the 7-Azaindoline Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole and its reduced form, 7-azaindoline, have emerged as "privileged scaffolds." Their unique electronic properties and ability to act as bioisosteres of indoles make them critical components in the design of novel therapeutics.[1][2] The strategic introduction of functional groups onto this core structure is paramount for modulating pharmacological activity. This guide focuses on a key derivative, 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a versatile building block for drug discovery and development. Its bromine atom provides a reactive handle for cross-coupling reactions, while the N-methyl group can influence solubility and metabolic stability. This document provides a comprehensive overview of its synthesis, characterization, and applications for researchers, scientists, and drug development professionals.
I. Synthetic Pathways and Mechanistic Considerations
The synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be approached through two primary retrosynthetic routes, each with its own set of advantages and challenges.
Caption: Retrosynthetic analysis of the target molecule.
A plausible and efficient forward synthesis involves a two-step sequence starting from the commercially available 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: first, bromination at the 5-position, followed by N-methylation of the pyrrole nitrogen.
Step 1: Electrophilic Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
The pyridine ring of the 7-azaindoline system is electron-deficient, making direct electrophilic aromatic substitution challenging. However, the pyrrole ring is more electron-rich and susceptible to electrophilic attack. The bromination is proposed to proceed via an electrophilic aromatic substitution mechanism.
Caption: Proposed mechanism for electrophilic bromination.
Step 2: N-Methylation of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
The second step involves the N-methylation of the brominated intermediate. This is a standard nucleophilic substitution reaction where the deprotonated pyrrole nitrogen acts as a nucleophile, attacking an electrophilic methyl source.
Caption: Workflow for the N-methylation step.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a similar synthesis.
Materials:
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2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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48% Hydrobromic acid (HBr)
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Dichloromethane (CH2Cl2)
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20% Hydrogen peroxide (H2O2) solution
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Saturated aqueous sodium bisulfite (NaHSO3) solution
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Water
Procedure:
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To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 48% hydrobromic acid (1.02 eq), and dichloromethane.
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Stir the mixture thoroughly at room temperature.
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Cool the reaction mixture to 0-5 °C in an ice bath.
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Slowly add 20% hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, carefully add saturated aqueous sodium bisulfite solution to quench any unreacted bromine until the red color disappears.
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Separate the organic layer.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Materials:
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5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH3I)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Ethyl acetate (EtOAc)
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Water and Brine
Procedure:
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) dissolved in anhydrous THF or DMF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
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Slowly add methyl iodide (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the final product.
III. Characterization Data
The following table summarizes the expected characterization data for the final product based on its structure and data from similar compounds.
| Parameter | Expected Value |
| Molecular Formula | C8H9BrN2 |
| Molecular Weight | 213.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (400 MHz, CDCl3) | Predicted δ (ppm): 8.0-8.2 (s, 1H, Ar-H), 7.5-7.7 (s, 1H, Ar-H), 3.6-3.8 (t, 2H, -CH2-), 3.0-3.2 (t, 2H, -CH2-), 2.9-3.1 (s, 3H, -CH3) |
| 13C NMR (100 MHz, CDCl3) | Predicted δ (ppm): 150-155 (C), 145-150 (C), 130-135 (CH), 120-125 (CH), 110-115 (C-Br), 50-55 (CH2), 30-35 (CH3), 25-30 (CH2) |
| Mass Spectrometry (ESI+) | m/z: 213.0 [M]+, 215.0 [M+2]+ (characteristic isotopic pattern for bromine) |
IV. Applications in Drug Discovery
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a valuable intermediate in the synthesis of kinase inhibitors. The 7-azaindole scaffold is known to interact with the hinge region of many kinases, a critical interaction for potent inhibition. The bromine atom at the 5-position serves as a key functional group for introducing further complexity through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and c-Met kinases, both of which are implicated in various cancers.[2][3] The synthesis of libraries of compounds based on this scaffold allows for the development of structure-activity relationships (SAR) to guide the design of more effective drug candidates.
Caption: Application in the synthesis of kinase inhibitors.
V. Conclusion
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a strategically important building block in medicinal chemistry. The synthetic routes outlined in this guide, based on established chemical principles, provide a reliable pathway to this valuable compound. Its characterization, though predicted in this guide, can be readily confirmed using standard analytical techniques. The true value of this molecule lies in its potential for elaboration into a diverse range of complex molecules with potential therapeutic applications, particularly in the realm of oncology. This guide serves as a foundational resource for scientists looking to leverage the unique properties of the 7-azaindoline scaffold in their research and development endeavors.
VI. References
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
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Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Available from: [Link]
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ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
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ACS Publications. Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Available from: [Link]
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Google Patents. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines. Available from:
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ContaminantDB. 13C NMR Spectrum (CHEM034054). Available from: [Link]
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SpectraBase. 5-Bromo-AMT AC - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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PubMed. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Available from: [Link]
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PubChem. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
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Rsc.org. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available from: [Link]
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NextSDS. methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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